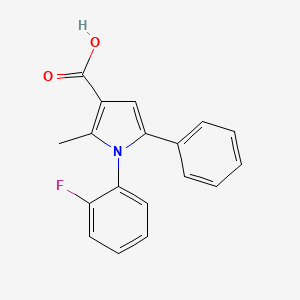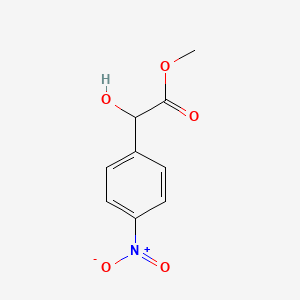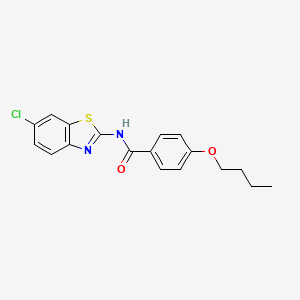![molecular formula C21H17ClN2O3S B2663595 Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286696-80-7](/img/structure/B2663595.png)
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound characterized by the presence of benzofuran and benzo[d]thiazol-2-yl moieties. This compound is notable for its diverse applications in chemical, biological, and industrial research, owing to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves several key steps:
Formation of the Benzofuran Moiety: : This can be achieved through cyclization reactions of suitable precursors, such as ortho-hydroxybenzaldehyde derivatives under acidic or basic conditions.
Synthesis of the 4-Chlorobenzo[d]thiazole: : This is generally synthesized from 2-aminothiophenol and 4-chlorobenzoic acid using a dehydrating agent.
Coupling Reactions: : The benzofuran derivative is then coupled with the piperidine derivative using appropriate coupling reagents, such as EDC or DCC.
Final Coupling: : The final product is obtained by coupling the intermediate compounds under controlled conditions using solvents like DMF or DMSO.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with stringent control over reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and microwave-assisted synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like PCC or Jones reagent, to yield various oxidized products.
Reduction: : Reduction can be achieved using agents like LiAlH4 or NaBH4, leading to reduced derivatives.
Substitution: : The benzofuran and benzo[d]thiazol-2-yl moieties allow for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : PCC, Jones reagent
Reduction: : LiAlH4, NaBH4
Substitution: : Halogenation agents, nitration reagents
Major Products Formed
Oxidation products, reduced derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has found applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Medicine: : Investigated for its potential use in drug development, particularly for conditions involving neurological pathways.
Industry: : Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of these targets, modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic pathways.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, such as those containing benzofuran or benzo[d]thiazol moieties, Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:
Benzofuran derivatives
Benzo[d]thiazol derivatives
Piperidine-based compounds
Each of these similar compounds has distinct properties and applications, but the combination present in this compound provides a unique chemical and biological profile that sets it apart.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-15-5-3-7-18-19(15)23-21(28-18)26-14-8-10-24(11-9-14)20(25)17-12-13-4-1-2-6-16(13)27-17/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYQKSNFFASDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2663512.png)


![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)


![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)
![N-METHYL-N-(3-METHYL-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B2663528.png)
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)




